Pyridine, 4-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyridine, 4-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-” is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a triazole moiety, which is further functionalized with chlorinated and methylated phenoxy groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Pyridine, 4-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The triazole ring can be further functionalized by nucleophilic substitution reactions to introduce the phenoxy groups.
Coupling Reactions: The final step often involves coupling the substituted triazole with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities are often explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their functions. The triazole ring and the substituted phenoxy groups can play a crucial role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Triazole Derivatives: Compounds with triazole rings and various functional groups.
Phenoxy Compounds: Compounds with phenoxy groups attached to different core structures.
Uniqueness
The uniqueness of “Pyridine, 4-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
141079-10-9 |
---|---|
Molecular Formula |
C22H19ClN4O |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-[5-[(4-chloro-3-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H19ClN4O/c1-15-3-5-18(6-4-15)27-21(14-28-19-7-8-20(23)16(2)13-19)25-26-22(27)17-9-11-24-12-10-17/h3-13H,14H2,1-2H3 |
InChI Key |
IIAZDWLYQDLHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.